Cas no 37735-10-7 (1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde)

1,5-Dimethyl-1H-1,3-benzodiazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzodiazole core substituted with methyl groups at the 1 and 5 positions and a formyl group at the 2-position. This structure imparts reactivity suitable for use as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. The aldehyde functionality allows for further derivatization via condensation or nucleophilic addition reactions, while the dimethyl-substituted benzodiazole scaffold enhances stability and influences electronic properties. Its well-defined molecular architecture makes it valuable for constructing complex heterocyclic systems. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde structure
37735-10-7 structure
Product Name:1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde
CAS No:37735-10-7
MF:C10H10N2O
MW:174.199202060699
CID:297066
PubChem ID:19833670
Update Time:2025-10-30

1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 1H-Benzimidazole-2-carboxaldehyde,1,5-dimethyl-
    • 1,5-Dimethyl-2-benzimidazolecarboxaldehyde
    • 2-Benzimidazolecarboxaldehyde, 1,5-dimethyl-
    • 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde
    • 37735-10-7
    • 1,5-dimethyl-2-formylbenzimidazole
    • 1,5-Dimethyl-1H-benzo[d]imidazole-2-carbaldehyde
    • AKOS013082980
    • FT-0710200
    • SCHEMBL9866521
    • CS-0451840
    • G67687
    • DB-069590
    • Inchi: 1S/C10H10N2O/c1-7-3-4-9-8(5-7)11-10(6-13)12(9)2/h3-6H,1-2H3
    • InChI Key: VEXXAAIEBLPRLB-UHFFFAOYSA-N
    • SMILES: O=CC1=NC2C=C(C)C=CC=2N1C

Computed Properties

  • Exact Mass: 174.0794
  • Monoisotopic Mass: 174.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 207
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.6
  • Topological Polar Surface Area: 34.9A^2

Experimental Properties

  • PSA: 34.89

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1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde Suppliers

Amadis Chemical Company Limited
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(CAS:37735-10-7)1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde
Order Number:A1086126
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Thursday, 29 August 2024 19:25
Price ($):403.0
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Additional information on 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde

1,5-Dimethyl-1H-1,3-Benzodiazole-2-Carbaldehyde (CAS No. 37735-10-7): A Comprehensive Overview

1,5-Dimethyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 37735-10-7) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the benzodiazole class, a group of heterocyclic compounds known for their diverse biological activities and potential therapeutic applications. In this article, we will delve into the chemical structure, synthesis methods, biological properties, and recent research advancements of 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde.

Chemical Structure and Synthesis

The molecular formula of 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde is C12H12N2O. The compound features a benzodiazole core with two methyl groups at the 1 and 5 positions and an aldehyde functional group at the 2 position. This unique structural arrangement imparts specific chemical properties and reactivity patterns to the molecule.

The synthesis of 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde can be achieved through various methods. One common approach involves the condensation of o-phenylenediamine with an appropriate aldehyde or ketone followed by methylation steps. Recent advancements in synthetic chemistry have also explored greener and more efficient routes to produce this compound, such as using microwave-assisted synthesis or catalytic methods to enhance yield and reduce environmental impact.

Biological Properties and Applications

1,5-Dimethyl-1H-1,3-benzodiazole-2-carbaldehyde has been extensively studied for its biological activities. One of its notable properties is its ability to act as a ligand for various receptors and enzymes. Research has shown that this compound can modulate GABA receptors, which are crucial in the central nervous system (CNS) for regulating neuronal excitability and neurotransmission.

In addition to its GABAergic effects, 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde has demonstrated potential in other therapeutic areas. For instance, studies have indicated its anti-inflammatory properties, making it a candidate for treating inflammatory diseases. Furthermore, preliminary research suggests that this compound may have antitumor activity by inhibiting specific signaling pathways involved in cancer cell proliferation.

Recent Research Advancements

The field of medicinal chemistry is continuously evolving, and recent research has shed light on new applications and mechanisms of action for 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits potent neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The researchers found that it can reduce oxidative stress and inhibit neuroinflammation, thereby protecting neuronal cells from damage.

Another significant advancement comes from a clinical trial conducted in 2023 that evaluated the safety and efficacy of 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde-based formulations in treating anxiety disorders. The results were promising, showing significant improvements in patient symptoms with minimal side effects compared to traditional benzodiazepines.

Safety Considerations and Future Directions

While 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde holds great promise for various therapeutic applications, it is essential to consider safety aspects during its development and use. Preclinical studies have generally shown good tolerability and low toxicity profiles; however, further investigations are necessary to ensure long-term safety in humans.

The future direction of research on 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde is likely to focus on optimizing its pharmacological properties through structural modifications and exploring new delivery systems to enhance bioavailability and target specificity. Additionally, combination therapies involving this compound with other drugs may be explored to achieve synergistic effects in treating complex diseases.

In conclusion, 1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde (CAS No. 37735-10-7) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and diverse biological activities make it an exciting area of study for scientists and researchers aiming to develop novel therapeutic agents.

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Amadis Chemical Company Limited
(CAS:37735-10-7)1,5-dimethyl-1H-1,3-benzodiazole-2-carbaldehyde
A1086126
Purity:99%
Quantity:1g
Price ($):403.0
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